trans-2-(Hexylamino)cyclobutan-1-ol

Vue d'ensemble

Description

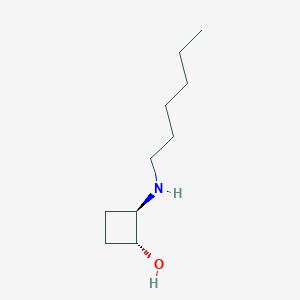

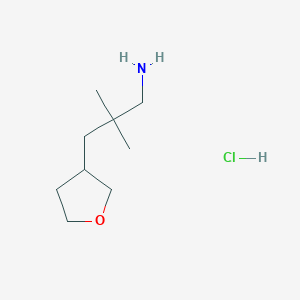

Cyclobutanol compounds, such as “trans-2-(Hexylamino)cyclobutan-1-ol”, typically consist of a cyclobutane ring, which is a ring of four carbon atoms, with various functional groups attached. In this case, there is a hydroxyl group (making it an alcohol) and a hexylamino group attached to the cyclobutane ring .

Molecular Structure Analysis

The molecular structure of “trans-2-(Hexylamino)cyclobutan-1-ol” would consist of a cyclobutane ring with a hydroxyl group and a hexylamino group attached. The “trans” designation indicates that these two groups are on opposite sides of the ring .Chemical Reactions Analysis

The chemical reactions of “trans-2-(Hexylamino)cyclobutan-1-ol” would depend on the specific conditions and reactants. The hydroxyl group could potentially undergo reactions typical of alcohols, such as dehydration or substitution. The hexylamino group might also participate in various reactions .Applications De Recherche Scientifique

Antifungal Applications

trans-2-(Hexylamino)cyclobutan-1-ol: has shown promise as an antifungal agent. Studies have indicated its efficacy in inhibiting the growth of Geotrichum citri-aurantii , a pathogen responsible for sour rot in citrus fruits . The compound’s mechanism involves disrupting the cell wall and membrane integrity of the fungus, leading to a decrease in vital components like β-1,3-glucan and ergosterol .

Fungicide Development

The compound’s antifungal properties extend to potential use as a fungicide. Its ability to bind with proteins involved in fungal cell wall synthesis, such as FKS1, ERG1, ERG7, and ERG11, could be harnessed to develop new fungicides that are more environmentally friendly and less harmful to human health .

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutane-containing natural products, which include terpenoids, alkaloids, and steroids, are known for their potent biological activitiestrans-2-(Hexylamino)cyclobutan-1-ol could serve as a precursor or intermediate in the synthesis of these complex molecules, aiding in the exploration of new pharmaceuticals .

Quinoline Derivatives Synthesis

Quinoline and its derivatives are important in medicinal chemistry due to their wide range of biological activitiestrans-2-(Hexylamino)cyclobutan-1-ol may be utilized in the synthesis of quinoline heterocycles, which are crucial for developing new therapeutic agents .

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information, it’s difficult to predict the mechanism of action of “trans-2-(Hexylamino)cyclobutan-1-ol”. It would likely depend on factors such as the specific biological target and the environment .

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2R)-2-(hexylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-3-4-5-8-11-9-6-7-10(9)12/h9-12H,2-8H2,1H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEOEUCLZUTNHR-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(Hexylamino)cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1485234.png)

![(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485236.png)

![3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485237.png)

![2-[4-(2-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485241.png)

![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485243.png)

![{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485244.png)

![methyl(3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485245.png)

![(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485247.png)

![4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485248.png)

amine hydrochloride](/img/structure/B1485253.png)